Methyl 2-formylthiophene-3-carboxylate
Overview
Description
Methyl 2-formylthiophene-3-carboxylate is an organic compound with the molecular formula C7H6O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formylthiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester derivative.
Another method involves the formylation of methyl thiophene-3-carboxylate using a formylating agent such as formic acid or formic anhydride. This reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and advanced purification techniques to ensure the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-carboxythiophene-3-carboxylate.
Reduction: Methyl 2-hydroxymethylthiophene-3-carboxylate.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2-formylthiophene-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of conductive polymers and organic semiconductors, which have applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 2-formylthiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological research, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to potential therapeutic effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Methyl 2-formylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-formylthiophene-2-carboxylate: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
Thiophene-2-carboxylic acid: Lacks the formyl group, resulting in different chemical properties and reactivity.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxyl group in a different position, affecting its chemical behavior.
Properties
IUPAC Name |
methyl 2-formylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAAURCEFZTYJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631712 | |
Record name | Methyl 2-formylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24647-82-3 | |
Record name | Methyl 2-formylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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